molecular formula C7H8N4 B1454766 {[1,2,4]triazolo[1,5-a]pyridin-7-yl}methanamine CAS No. 1313726-30-5

{[1,2,4]triazolo[1,5-a]pyridin-7-yl}methanamine

Cat. No.: B1454766
CAS No.: 1313726-30-5
M. Wt: 148.17 g/mol
InChI Key: GNRAFJNQNVUWOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

[1,2,4]Triazolo[1,5-a]pyridin-7-ylmethanamine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been identified as an inhibitor of Janus kinases (JAK1 and JAK2), which are critical in the signaling pathways of various cytokines and growth factors . The compound interacts with these enzymes by binding to their active sites, thereby preventing their phosphorylation and subsequent activation. This inhibition can modulate immune responses and has potential therapeutic implications for autoimmune diseases and cancers.

Cellular Effects

The effects of [1,2,4]Triazolo[1,5-a]pyridin-7-ylmethanamine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, particularly those involving cytokines and growth factors . By inhibiting JAK1 and JAK2, the compound can alter gene expression patterns, leading to changes in cellular metabolism and immune responses. This modulation can result in reduced proliferation of certain cell types, making it a potential candidate for anti-cancer therapies .

Molecular Mechanism

At the molecular level, [1,2,4]Triazolo[1,5-a]pyridin-7-ylmethanamine exerts its effects through direct binding interactions with the active sites of JAK1 and JAK2 enzymes . This binding inhibits the enzymes’ activity, preventing the phosphorylation of downstream signaling molecules such as STAT proteins. The inhibition of these pathways can lead to changes in gene expression, ultimately affecting cellular functions such as proliferation, differentiation, and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [1,2,4]Triazolo[1,5-a]pyridin-7-ylmethanamine have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of JAK1 and JAK2, resulting in prolonged modulation of immune responses and cellular functions .

Dosage Effects in Animal Models

The effects of [1,2,4]Triazolo[1,5-a]pyridin-7-ylmethanamine vary with different dosages in animal models. At lower doses, the compound effectively inhibits JAK1 and JAK2 without causing significant toxicity . At higher doses, adverse effects such as hepatotoxicity and immunosuppression have been observed . These findings highlight the importance of dose optimization to achieve therapeutic efficacy while minimizing potential side effects.

Metabolic Pathways

[1,2,4]Triazolo[1,5-a]pyridin-7-ylmethanamine is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolites can then be excreted via the renal or biliary routes. The compound’s interaction with metabolic enzymes can also influence metabolic flux and alter the levels of certain metabolites in the body .

Transport and Distribution

Within cells and tissues, [1,2,4]Triazolo[1,5-a]pyridin-7-ylmethanamine is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its pharmacological effects .

Subcellular Localization

The subcellular localization of [1,2,4]Triazolo[1,5-a]pyridin-7-ylmethanamine is crucial for its activity. The compound is primarily localized in the cytoplasm, where it interacts with JAK1 and JAK2 enzymes . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its efficacy in modulating cellular functions .

Chemical Reactions Analysis

Types of Reactions

{[1,2,4]triazolo[1,5-a]pyridin-7-yl}methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium hypochlorite, lead tetraacetate, manganese dioxide, and copper acetate . Reaction conditions often involve elevated temperatures and the use of catalysts or oxidizers .

Major Products

The major products formed from these reactions include various substituted triazolo[1,5-a]pyridines, which exhibit diverse biological activities .

Properties

IUPAC Name

[1,2,4]triazolo[1,5-a]pyridin-7-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c8-4-6-1-2-11-7(3-6)9-5-10-11/h1-3,5H,4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNRAFJNQNVUWOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC=N2)C=C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 7-(azidomethyl)-[1,2,4]triazolo[1,5-a]pyridine (4-4) (340 mg, 1.9 mmol) in methanol (20 mL) was added Pd/C (30 mg). The reaction mixture was stirred at room temperature under H2 (1 atm) for 2 h. The mixture was filtered to remove Pd/C. The filtrate was concentrated to afford the title compound (300 mg) MS (m/z): 149 (M+1)+.
Quantity
340 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{[1,2,4]triazolo[1,5-a]pyridin-7-yl}methanamine
Reactant of Route 2
Reactant of Route 2
{[1,2,4]triazolo[1,5-a]pyridin-7-yl}methanamine
Reactant of Route 3
{[1,2,4]triazolo[1,5-a]pyridin-7-yl}methanamine
Reactant of Route 4
{[1,2,4]triazolo[1,5-a]pyridin-7-yl}methanamine
Reactant of Route 5
Reactant of Route 5
{[1,2,4]triazolo[1,5-a]pyridin-7-yl}methanamine
Reactant of Route 6
{[1,2,4]triazolo[1,5-a]pyridin-7-yl}methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.